molecular formula C8H8BrCl2N B6207114 6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride CAS No. 2694734-80-8

6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B6207114
CAS No.: 2694734-80-8
M. Wt: 269
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Description

6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine atoms attached to the indole ring, which can influence its chemical properties and biological activities.

Properties

CAS No.

2694734-80-8

Molecular Formula

C8H8BrCl2N

Molecular Weight

269

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-bromo-2,3-dihydro-1H-indole.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2,3-dihydro-1H-indole: Lacks the chlorine atom, which may result in different chemical and biological properties.

    7-chloro-2,3-dihydro-1H-indole: Lacks the bromine atom, which can also influence its reactivity and activity.

    2,3-dihydro-1H-indole: The parent compound without any halogen substitutions.

Uniqueness

6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

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